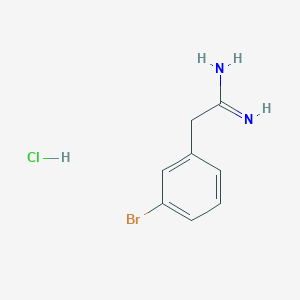
tert-butyl 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carboxylate
Vue d'ensemble
Description
Synthesis Analysis
While there is no direct information available on the synthesis of “tert-butyl 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carboxylate”, there are related studies on the synthesis of similar compounds. For instance, a study discussed the design and synthesis of 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives by introducing an alkyl or aralkyl and a sulfonyl group .Molecular Structure Analysis
The InChI code for this compound is1S/C14H20N2O2/c1-14(2,3)18-13(17)16-10-6-9-15-11-7-4-5-8-12(11)16/h4-5,7-8,15H,6,9-10H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Applications De Recherche Scientifique
Radioligand Development
Researchers have synthesized specific derivatives of tert-butyl benzodiazepine for use as radioligands, targeting diazepam-insensitive benzodiazepine receptors. Such compounds, like [123I]tert-butyl derivatives, have been developed for potential SPECT imaging applications, highlighting their high affinity and selectivity towards specific receptor subtypes (Xiao-shu He et al., 1994). These advances are crucial for understanding receptor distributions and functions in the brain, aiding in the diagnosis and study of various neurological conditions.
Synthesis Methodologies
The chemical synthesis of tert-butyl benzodiazepine derivatives involves intricate steps that yield compounds with significant pharmacological potential. For instance, a practical synthesis approach has been developed for (S) 3-tert-butoxycarbonylamino-2-oxo-2,3,4,5-tetrahydro-1,5-benzodiazepine-1-acetic acid methyl ester, showcasing regioselective functionalization techniques. This method serves as a foundation for creating dipeptido-mimetic compounds used in inhibiting specific enzymes like caspase-1 (D. Lauffer & M. D. Mullican, 2002), essential for developing new therapeutic agents.
Chemical Property Exploration
The exploration of the chemical properties of tert-butyl benzodiazepine derivatives extends to their use in synthesizing various pharmacologically active molecules. For example, derivatives have been employed in creating compounds with potential activity against muscarinic (M3) receptors, which are of interest as selective antagonists for treating conditions like overactive bladder (B. Bradshaw et al., 2008). This highlights the compound's versatility in medicinal chemistry, enabling the development of targeted therapies with improved efficacy and selectivity.
Potential Therapeutic Applications
Beyond their utility in synthesis and imaging, tert-butyl benzodiazepine derivatives are explored for their potential therapeutic applications. Compounds like MRK-016, featuring a tert-butyl benzodiazepine structure, have been studied for their selective inverse agonist activity at the GABAA receptor alpha5 subtype, demonstrating cognition-enhancing properties without exhibiting typical side effects associated with nonselective inverse agonists (M. Chambers et al., 2004). This research underscores the therapeutic potential of these compounds in addressing cognitive impairments and possibly other CNS disorders.
Orientations Futures
The future directions for research on “tert-butyl 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carboxylate” and similar compounds could involve further exploration of their potential biological activities. For instance, related compounds have shown promising antiproliferative activity against various cell lines , suggesting potential applications in cancer therapy.
Propriétés
IUPAC Name |
tert-butyl 3-methyl-1,2,3,4-tetrahydro-1,5-benzodiazepine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-11-9-16-12-7-5-6-8-13(12)17(10-11)14(18)19-15(2,3)4/h5-8,11,16H,9-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLTVONAVNZBPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=CC=CC=C2N(C1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1375473-73-6 | |
| Record name | tert-butyl 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



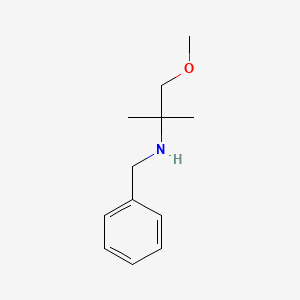
![Pyrrolo[1,2-b]pyridazine-7-carboxylic acid](/img/structure/B1377481.png)
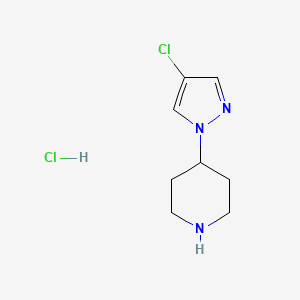



![1-[(Tert-butoxy)carbonyl]-2-ethylpyrrolidine-3-carboxylic acid](/img/structure/B1377486.png)
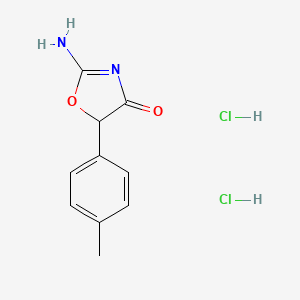
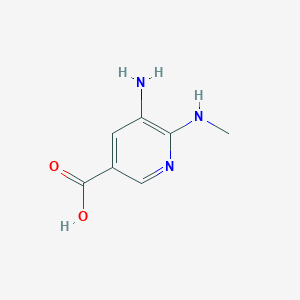

amine](/img/structure/B1377493.png)
![tert-butyl N-{1-[(4-fluorophenyl)carbamoyl]-2-hydroxyethyl}carbamate](/img/structure/B1377495.png)
![tert-butyl N-(2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)carbamate](/img/structure/B1377496.png)
